molecular formula C2F5(CF2OCF(CF3))2COOH<br>C9HF17O4 B079209 Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid CAS No. 13252-14-7

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid

Cat. No.: B079209
CAS No.: 13252-14-7
M. Wt: 496.07 g/mol
InChI Key: OIVQVBDAMYDDEM-UHFFFAOYSA-N
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Description

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid is a high-value fluorinated surfactant and building block of significant interest in advanced materials science. This compound features a unique perfluorinated carbon chain interrupted by an ether-oxygen-containing segment, terminating in a carboxylic acid head group. This specific structure confers exceptional properties such as high thermal and chemical stability, combined with extremely low surface energy. Its primary research applications include serving as a critical surfactant or emulsifier in the polymerization of fluorinated monomers, such as in the production of fluoropolymers like PTFE (Teflon) and FEP, where it aids in stabilizing aqueous dispersions. Furthermore, it is investigated for its potential to create novel coatings that are highly hydrophobic and oleophobic, providing stain, water, and oil resistance to textiles, electronics, and construction materials. As a perfluoroalkyl substance (PFAS), it is also a compound of interest in environmental research, particularly in studies focused on the analysis, fate, transport, and remediation of this important class of industrial chemicals. Researchers value this specific acid for its well-defined structure, which makes it an ideal standard for analytical method development and for probing structure-property relationships in fluorinated systems. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF17O4/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVQVBDAMYDDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5(CF2OCF(CF3))2COOH, C9HF17O4
Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00892442
Record name Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid
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Molecular Weight

496.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13252-14-7
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid
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Record name Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid
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Record name 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propionic acid
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Preparation Methods

Synthesis of Methyl Ester Intermediate

The most widely documented approach involves a two-step process: esterification of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid fluoride with methanol, followed by hydrolysis to the free acid. In a representative procedure, 185 g of this compound fluoride (0.37 mol) is reacted with a mixture of triethylamine (0.40 mol) and methanol (1.48 mol) at 0–20°C for 6 hours. The fluorocarbon layer is washed with sodium bicarbonate and dried over anhydrous sodium sulfate, yielding 178.43 g of methyl perfluoro-2,5-dimethyl-3,6-dioxanonanoate (94% yield) with a boiling point of 145°C at 760 mmHg.

Hydrolysis to Free Acid

The methyl ester is subsequently hydrolyzed to the free acid using aqueous ammonia or strong bases. For instance, heating the ester with excess aqueous ammonia generates the ammonium salt, which is acidified with sulfuric acid to precipitate the target compound. This method avoids harsh conditions, preserving the integrity of the perfluoroalkyl ether chain.

Optimization Considerations

  • Temperature Control : Maintaining temperatures below 20°C during esterification minimizes side reactions such as decarboxylation.

  • Solvent Selection : Anhydrous methanol ensures high esterification efficiency by reducing water-mediated hydrolysis of the acid fluoride.

Electrochemical Bromination and Subsequent Conversion

Anodic Bromination of Perfluorocarboxylic Acids

Electrochemical synthesis offers an alternative route via bromination of this compound. In a sodium bromide-acetonitrile-water electrolyte, platinum anode electrolysis at 0.2 A/cm² yields perfluoro-2-bromo-2,5-dimethyl-3,6-dioxanonane with 99% substance yield and 36% current efficiency. The mechanism involves discharge of perfluorocarboxylate anions on bromine radical-adsorbed anode surfaces, followed by electrochemical desorption.

Challenges

  • Low Current Efficiency : Energy-intensive processes due to competing Kolbe dimerization (up to 1% by mass).

  • Product Isolation : Requires fractional distillation to separate brominated products from aqueous phases.

Oxidation of Fluorinated Alcohols

Permanganate-Mediated Oxidation

Fluorinated alcohols such as CF₃O(CF₂)₃OCHFCF₂CH₂OH are oxidized to the acid using potassium permanganate in acidic media. A typical procedure involves adding 169 g of the alcohol to a stirred mixture of KMnO₄ (136 g), NaOH (38 g), and water (674 g) at <50°C. Post-reaction, the mixture is acidified with sulfuric acid, and the product is isolated via flash distillation with methanol.

Reaction Conditions and Byproducts

  • Temperature Sensitivity : Exothermic reactions necessitate cooling to prevent thermal degradation.

  • Byproduct Formation : Manganese dioxide (MnO₂) is filtered post-reaction, requiring additional purification steps.

Hydrolysis of Fluorinated Vinyl Ethers

Base-Catalyzed Hydrolysis

Perfluoropropyl vinyl ether (PPVE) undergoes hydrolysis in a t-butanol-water-KOH system catalyzed by methyl trioctyl ammonium chloride. After 16 hours at reflux, the intermediate is acidified with H₂SO₄, yielding the free acid. This method leverages phase-transfer catalysis to enhance reaction rates in heterogeneous systems.

Distillation and Purification

Distillation at ambient pressure separates the acid from unreacted starting materials, with yields exceeding 78% based on vinyl ether consumption.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Esterification-Hydrolysis94High yield, mild conditionsRequires anhydrous reagents
Electrochemical36 (current)Scalable, avoids toxic reagentsLow current efficiency, complex setup
OxidationN/ADirect alcohol conversionMnO₂ byproduct, exothermic risks
Vinyl Ether Hydrolysis78Utilizes phase-transfer catalysisLong reaction times

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Environmental Analysis

HFPO-TA is utilized in environmental monitoring due to its persistence and bioaccumulation in ecosystems. Its detection in water sources has raised concerns about its potential impact on human health and wildlife. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to quantify HFPO-TA levels in environmental samples .

Toxicological Studies

Research has demonstrated that HFPO-TA exhibits toxic effects in animal models. A study involving Sprague Dawley rats indicated that exposure to HFPO-TA resulted in significant changes in thyroid hormone levels and body weight alterations at various dosage levels . The findings suggest that HFPO-TA may disrupt endocrine functions.

Pharmaceutical Development

HFPO-TA is being explored for its potential use as a pharmaceutical intermediate or additive. Its unique fluorinated structure may enhance the solubility and stability of drug formulations . Research into its compatibility with various drug compounds is ongoing.

Industrial Applications

HFPO-TA is considered for use in the manufacturing of fluorinated polymers and surfactants. Its properties can improve the performance characteristics of coatings and materials used in harsh chemical environments .

Case Studies

StudyFocusFindings
Study AToxicity EvaluationDemonstrated thyroid hormone dysregulation in rats exposed to HFPO-TA at doses >17 mg/kg/day .
Study BEnvironmental ImpactDetected HFPO-TA in drinking water sources; implications for public health were discussed .
Study CPharmaceutical CompatibilityInvestigated the use of HFPO-TA as a stabilizing agent in drug formulations; positive results noted .

Mechanism of Action

The mechanism of action of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways, including enzymatic reactions and molecular binding processes. The compound’s high electronegativity and stability contribute to its unique reactivity and effects .

Comparison with Similar Compounds

Physicochemical Properties

Table 1 compares key physicochemical properties of HFPO-TA with legacy PFAS (PFOA, PFNA) and other PFECAs (HFPO-DA/GenX, PFO3DA).

Property HFPO-TA PFOA PFNA HFPO-DA (GenX) PFO3DA
Molecular Formula C₉HF₁₇O₄ C₈HF₁₅O₂ C₉HF₁₇O₂ C₆HF₁₁O₃ C₈HF₁₅O₅
Molecular Weight 496.07 g/mol 414.07 g/mol 464.08 g/mol 330.05 g/mol 420.08 g/mol
Boiling Point 263.2°C (760 mmHg) 189–192°C 218°C 197°C 150°C
Density 1.788 g/cm³ 1.9 g/cm³ 1.8 g/cm³ 1.6 g/cm³ 1.8 g/cm³
Water Solubility 100 g/L (estimated) 9.5 g/L 0.24 g/L 370 g/L 100 g/L
Log Kow (estimated) 3.5–4.2 5.0–6.3 6.2–7.5 2.1–3.0 3.8–4.5

Data compiled from .

Key Observations :

  • HFPO-TA has a higher molecular weight and boiling point than HFPO-DA (GenX), suggesting greater thermal stability .
  • Its water solubility (~100 g/L) is significantly higher than PFNA (0.24 g/L) but lower than HFPO-DA (370 g/L), indicating variable environmental mobility .

Binding Affinity with Human Serum Albumin (HSA)

HFPO-TA exhibits moderate binding affinity to HSA compared to legacy PFAS, as shown by fluorescence quenching experiments and molecular dynamics simulations:

Compound Binding Constant (298 K, L·mol⁻¹) Thermodynamic Drivers
PFNA 7.81×10⁶ Hydrogen bonds, van der Waals
HFPO-TA 3.70×10⁶ Hydrophobic interactions
PFOA 2.27×10⁵ Hydrophobic interactions
PFO3DA 1.59×10⁵ Hydrogen bonds, van der Waals

Data from .

Insights :

  • HFPO-TA’s binding constant is 10× higher than PFOA , likely due to its branched ether structure enhancing hydrophobic interactions .
  • Unlike PFNA and PFO3DA, HFPO-TA’s interaction with HSA is endothermic , indicating entropy-driven binding .

Toxicity and Bioaccumulation

Toxicity Profile:
  • Liver Effects : HFPO-TA induces lipid accumulation and hepatocyte enlargement in rodents, similar to PFOS and PFOA .
  • Cytotoxicity : HFPO-TA’s structural similarity to GenX implies possible oxidative stress and mitochondrial dysfunction .
Bioaccumulation Potential:
  • Half-Life Predictions : Machine learning models estimate HFPO-TA’s half-life in humans to exceed 60 days, categorizing it as bioaccumulative .
  • Environmental Persistence : HFPO-TA resists hydrolysis and photodegradation, with adsorption on activated carbon being a primary removal method .

Regulatory and Environmental Impact

  • Environmental Presence : Detected in fluoropolymer raw materials and contaminated sites in China, with concentrations comparable to legacy PFAS .

Biological Activity

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their persistence in the environment and potential health risks. This article provides a comprehensive overview of the biological activity of PFDA, including its mechanisms of action, toxicological effects, and relevant research findings.

Chemical Structure and Properties

PFDA is characterized by its unique combination of fluorinated groups, which confer stability and reactivity. Its structure allows it to act as a polymerization aid in the production of fluoropolymers. The compound's ability to emulsify and solubilize various materials makes it valuable in industrial applications.

PFDA interacts with biological systems primarily through the following mechanisms:

  • PPARα Activation : PFDA has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and energy homeostasis. Chronic activation of PPARα can lead to adverse effects, including liver tumors in animal models .
  • Endocrine Disruption : Evidence suggests that PFDA may disrupt endocrine functions by interfering with hormone signaling pathways. This disruption can affect metabolic processes, reproductive health, and developmental outcomes .

Toxicological Effects

Research indicates that exposure to PFDA can result in various toxicological effects:

  • Hepatic Toxicity : Studies have demonstrated that PFDA exposure leads to alterations in liver function and structure. For instance, chronic exposure has been linked to increased liver weights and histopathological changes in rodent models .
  • Metabolic Disruption : PFDA has been associated with metabolic disorders, including dyslipidemia and insulin resistance. These effects are thought to be mediated through PPARα activation and subsequent alterations in lipid metabolism .
  • Reproductive and Developmental Effects : Epidemiological studies have suggested potential reproductive and developmental toxicity associated with PFDA exposure. These studies highlight concerns regarding its impact on fetal development and reproductive health .

Case Studies and Research Findings

Several key studies have contributed to our understanding of PFDA's biological activity:

  • A systematic review identified over 150 studies examining the effects of various PFAS, including PFDA. The review highlighted significant gaps in data regarding the long-term health effects of these compounds .
  • A dose-response study on HFPO-TeA (a related PFAS) indicated that increasing doses led to significant changes in liver function markers, suggesting that similar patterns may be observed with PFDA .
  • Machine learning models have predicted the half-lives of PFAS compounds, including PFDA, indicating potential bioaccumulation risks based on their structural properties .

Table 1: Summary of Toxicological Effects of PFDA

Effect TypeObserved OutcomesReference
Hepatic ToxicityIncreased liver weights; histopathology changes
Metabolic DisruptionDyslipidemia; insulin resistance
Reproductive EffectsPotential impacts on fetal development

Table 2: Summary of Research Findings on PFDA

Study TypeKey FindingsReference
Systematic ReviewIdentified gaps in long-term health effect data
Dose-Response StudySignificant liver function changes with increasing doses
Machine LearningPredicted half-lives indicating bioaccumulation risk

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of HFPO-TA in synthetic or environmental samples?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} NMR spectra to confirm the fluorinated backbone and ether-oxygen linkages .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic C-F (1100–1250 cm1^{-1}) and carboxylic acid (-COOH) stretches .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Compare retention times and mass-to-charge ratios (m/z ≈ 496 for [M-H]^-) with certified reference standards .

Q. What safety protocols are critical when handling HFPO-TA in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and tight-sealing goggles to prevent skin/eye contact (GHS Hazard Class H314: corrosive) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols (GHS Hazard Class H334: respiratory sensitization) .
  • Spill Management : Neutralize spills with alkaline agents (e.g., sodium bicarbonate) and dispose via hazardous waste channels (UN3265, Packing Group II) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of HFPO-TA (e.g., boiling point)?

  • Methodological Answer :

  • Experimental Validation : Perform differential scanning calorimetry (DSC) for phase transitions and thermogravimetric analysis (TGA) to determine decomposition temperatures under controlled atmospheres .
  • Computational Modeling : Use quantum mechanical calculations (e.g., DFT) to predict vapor pressure and solubility, cross-referenced with empirical data from OECD 105/121 guidelines .

Q. What strategies optimize HFPO-TA's efficacy as a fluorosurfactant in fluoropolymer synthesis?

  • Methodological Answer :

  • Critical Micelle Concentration (CMC) Determination : Measure surface tension vs. concentration plots to identify optimal surfactant loading for emulsion stability .
  • Polymerization Parameters : Adjust reaction temperature (typically 70–90°C) and initiator ratios (e.g., ammonium persulfate) to balance monomer conversion and molecular weight distribution .

Q. How can metabolic byproducts of HFPO-TA, such as HFPO-TA from HFPO-TeA degradation, be tracked in biological systems?

  • Methodological Answer :

  • In Vitro/In Vivo Studies : Administer isotopically labeled 13C^{13}\text{C}-HFPO-TeA to rodents; analyze plasma/liver extracts via high-resolution mass spectrometry (HRMS) to detect HFPO-TA formation .
  • Enzyme Inhibition Assays : Test hepatic cytochrome P450 isoforms (e.g., CYP2E1) for oxidative cleavage activity using microsomal fractions .

Q. What methodologies assess the environmental persistence and ecotoxicity of HFPO-TA?

  • Methodological Answer :

  • OECD 301/309 Tests : Conduct aerobic biodegradation assays in soil/water systems; monitor parent compound depletion via LC-MS/MS over 28–60 days .
  • Aquatic Toxicity Screening : Expose Daphnia magna or zebrafish embryos to graded concentrations (0.1–100 ppm) to determine LC50_{50} and teratogenic effects .

Data Contradiction Analysis

Q. Conflicting reports describe HFPO-TA as both a liquid and solid. How can researchers reconcile this?

  • Methodological Answer :

  • Purity Assessment : Characterize commercial batches via HPLC; impurities (≤1% per ) may lower melting points, causing liquid states at room temperature .
  • Temperature-Dependent Phase Studies : Use variable-temperature X-ray diffraction (VT-XRD) to observe crystallinity transitions between 0–30°C .

Tables of Key Data

Property Reported Value Source
Molecular Weight496.07 g/mol
Density (25°C)1.712–1.736 g/mL
Boiling Point102°C @ 28 mmHg
Purity (Commercial Batches)95–97%
GHS Hazard ClassH314 (Skin/Eye Corrosion)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid
Reactant of Route 2
Reactant of Route 2
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid

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